molecular formula C18H24N2O4S B7705220 3-(4-tert-Butylsulfamoyl-phenyl)-N-furan-2-ylmethyl-propionamide

3-(4-tert-Butylsulfamoyl-phenyl)-N-furan-2-ylmethyl-propionamide

Cat. No.: B7705220
M. Wt: 364.5 g/mol
InChI Key: LLLJDASRDGZSSP-UHFFFAOYSA-N
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Description

3-(4-tert-Butylsulfamoyl-phenyl)-N-furan-2-ylmethyl-propionamide is an organic compound that features a combination of a sulfamoyl group, a furan ring, and a propionamide moiety

Properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-18(2,3)20-25(22,23)16-9-6-14(7-10-16)8-11-17(21)19-13-15-5-4-12-24-15/h4-7,9-10,12,20H,8,11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLJDASRDGZSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-Butylsulfamoyl-phenyl)-N-furan-2-ylmethyl-propionamide typically involves multiple steps:

    Formation of the Sulfamoyl Group: The initial step involves the introduction of the tert-butylsulfamoyl group onto a phenyl ring. This can be achieved through the reaction of tert-butylamine with a suitable sulfonyl chloride derivative.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid or ester reacts with a halogenated phenyl derivative.

    Formation of the Propionamide Moiety: The final step involves the formation of the propionamide group through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylsulfamoyl-phenyl)-N-furan-2-ylmethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfamoyl group can be reduced to form amines or other reduced sulfur-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Amines, reduced sulfur compounds.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-tert-Butylsulfamoyl-phenyl)-N-furan-2-ylmethyl-propionamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its sulfamoyl group and furan ring are structural motifs found in various biologically active compounds, suggesting potential pharmacological applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylsulfamoyl-phenyl)-N-furan-2-ylmethyl-propionamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group could form hydrogen bonds or electrostatic interactions with biological targets, while the furan ring may participate in π-π interactions or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-Butylsulfamoyl-phenyl)-N-(pyridin-3-ylmethyl)-propanamide: Similar structure but with a pyridine ring instead of a furan ring.

    3-(4-tert-Butylsulfamoyl-phenyl)-N-(thiophen-2-ylmethyl)-propanamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-(4-tert-Butylsulfamoyl-phenyl)-N-furan-2-ylmethyl-propionamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

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